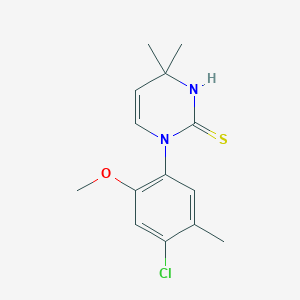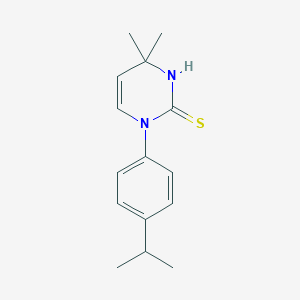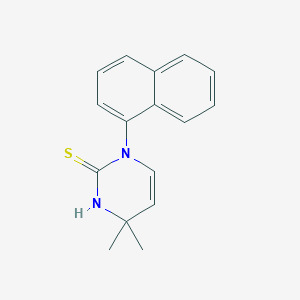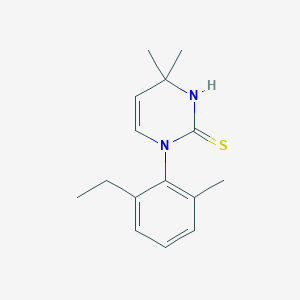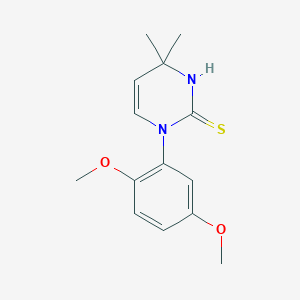
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
The compound “1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a thiol group (-SH) and dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) could confer unique chemical properties to this compound.
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups on the phenyl ring and the electron-withdrawing thiol group on the pyrimidine ring. These groups could potentially direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiol and methoxy groups) would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Chalcones, to which dimethyl-cardamonin belongs, form a significant group of bioactive natural products. Dimethyl-cardamonin has been investigated for its potential anticancer effects. For instance, it was shown to arrest the cell cycle in the G1 phase by decreasing the expression of cyclin D1, CDK4 (cyclin-dependent kinase 4), and phospho-Rb . Further studies exploring its mechanism of action and efficacy against specific cancer types are warranted.
Antioxidant Activity
Dimethyl-cardamonin possesses antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it a potential candidate for developing antioxidant therapies . Investigating its efficacy in various models and understanding its molecular interactions could provide valuable insights.
Antimicrobial Effects
Chalcones, including dimethyl-cardamonin, exhibit antimicrobial activity against bacteria, fungi, and parasites. Researchers have explored their potential as natural antimicrobial agents . Dimethyl-cardamonin’s specific targets and mechanisms of action in microbial cells are areas of interest for further investigation.
Anti-Inflammatory Properties
Inflammation plays a pivotal role in various diseases. Dimethyl-cardamonin’s anti-inflammatory effects have been studied, and it may modulate inflammatory pathways. Understanding its interactions with key biomolecules involved in inflammation could guide drug development .
Bioinspired Drug Discovery
The unique chemical structure of chalcones, including dimethyl-cardamonin, allows for easy modifications to generate functionalized derivatives. These synthetic analogs often exhibit enhanced potency and reduced toxicity compared to their natural counterparts. Researchers explore bioinspired synthesis to create novel compounds for drug discovery .
Mechanistic Insights
Studying dimethyl-cardamonin’s interactions at the biomolecular level is essential. Researchers aim to unravel its mechanisms of action, including protein binding, enzymatic inhibition, and cellular signaling pathways. Such insights contribute to its potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2)7-8-16(13(19)15-14)11-9-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEZSYRKBFEEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




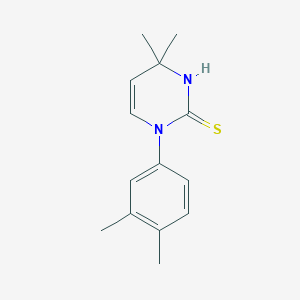
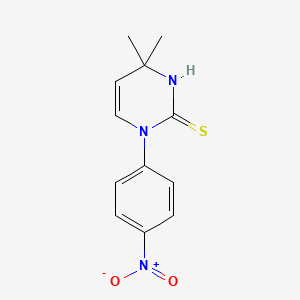
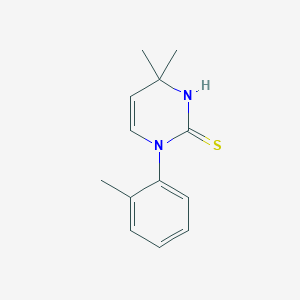
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)
